4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
CAS No.: 110859-69-3
Cat. No.: VC20837789
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110859-69-3 |
|---|---|
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) |
| Standard InChI Key | STAHVMUZZJQAEQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC)C(=O)O |
| Canonical SMILES | CC1=C(SC(=N1)NC)C(=O)O |
Introduction
Physical and Chemical Properties
Computed Physicochemical Properties
Various computational methods have been employed to determine the physicochemical properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. These properties are crucial for understanding its behavior in different environments and its potential interactions with biological systems. The following table summarizes the key computed properties of the compound:
The XLogP3-AA value of 1.5 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is particularly important for potential pharmacological applications, as it influences the compound's ability to cross biological membranes. The presence of two hydrogen bond donors and five hydrogen bond acceptors provides multiple sites for potential intermolecular interactions, which could be significant for its binding to proteins or other biological targets .
Spectral Characteristics
Synthesis and Preparation Methods
Industrial Production Considerations
Industrial production of compounds like 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid typically requires optimization of synthetic routes for scale-up purposes. This may involve considerations such as:
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Selection of cost-effective and readily available starting materials
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Optimization of reaction conditions for maximum yield and purity
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Development of efficient purification procedures
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Implementation of safety measures for handling reagents and intermediates
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Quality control protocols to ensure consistency across batches
The compound is commercially available from chemical suppliers, indicating established production methods suitable for meeting research and development needs .
Chemical Reactivity and Transformations
Reactive Functional Groups
The structure of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid contains several reactive functional groups that can participate in various chemical transformations:
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The carboxylic acid group at the 5-position can undergo typical reactions including esterification, amide formation, and reduction to alcohols.
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The methylamino group at the 2-position can serve as a nucleophile in alkylation or acylation reactions.
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The thiazole ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
These reactive sites provide opportunities for derivatization to create analogs with potentially enhanced properties or activities.
Derivative Formation
The formation of derivatives from 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid can follow several pathways. A notable related derivative is the methyl ester form, methyl 2-(methylamino)-1,3-thiazole-5-carboxylate, which can be prepared through esterification of the carboxylic acid group.
The methylamino group can also be modified through reactions with electrophiles such as aldehydes, forming Schiff bases or more complex structures. Additionally, further substitution on the thiazole ring might be achieved under specific reaction conditions, though such modifications would require careful control to maintain selectivity.
Biological Activities and Applications
Research Applications
In research settings, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid has been classified as a "Protein Degrader Building Block" . This classification suggests its utility in the design and synthesis of compounds that can modulate protein stability and degradation pathways, an emerging area in drug discovery with potential applications in cancer, neurodegenerative diseases, and other conditions characterized by protein dysfunction.
The compound's moderate molecular weight, balanced lipophilicity, and multiple sites for hydrogen bonding make it a potentially valuable building block for the development of more complex molecules with specific biological activities. Its carboxylic acid functionality, in particular, provides a convenient handle for conjugation to other molecules or scaffolds.
Related Compounds and Structural Analogs
Ester Derivatives
Among the important derivatives of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid are its ester forms. The methyl ester derivative, methyl 2-(methylamino)-1,3-thiazole-5-carboxylate, has been reported and studied. This ester derivative likely exhibits different physicochemical properties compared to the parent carboxylic acid, potentially including enhanced lipophilicity and modified hydrogen-bonding capabilities.
Similarly, the ethyl ester analog, ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate, represents another important derivative. These ester forms may serve as protected versions of the carboxylic acid for use in synthetic schemes, or they may exhibit distinct biological activities in their own right.
Structural Variations
Structural variations of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid include compounds with different substituents at the 2-position of the thiazole ring. For example, the compound 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, which lacks the N-methyl group, represents a closely related analog .
Further variations include compounds with additional functional groups or substituents on the thiazole ring, modified amino groups at the 2-position, or different carbonyl-containing groups at the 5-position. Each structural variation can potentially alter the compound's physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies.
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